molecular formula C13H11N3S2 B14397793 4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione CAS No. 89566-95-0

4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione

Cat. No.: B14397793
CAS No.: 89566-95-0
M. Wt: 273.4 g/mol
InChI Key: FQNODGJQSINUKT-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione is a heterocyclic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst, followed by cyclization and thionation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of key proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine
  • 4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine
  • 4-(Pyridin-3-yl)-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyrimidine

Uniqueness

What sets 4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione apart is its unique combination of pyridine and thiophene rings, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in research and industry .

Properties

CAS No.

89566-95-0

Molecular Formula

C13H11N3S2

Molecular Weight

273.4 g/mol

IUPAC Name

4-pyridin-3-yl-6-thiophen-2-yl-5,6-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H11N3S2/c17-13-15-10(9-3-1-5-14-8-9)7-11(16-13)12-4-2-6-18-12/h1-6,8,11H,7H2,(H,16,17)

InChI Key

FQNODGJQSINUKT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=S)N=C1C2=CN=CC=C2)C3=CC=CS3

Origin of Product

United States

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